2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamide
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Overview
Description
2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamide is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes two methyl groups and an isopropyl group attached to the pyrrole ring, along with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,5-dimethylpyrrole, the introduction of the isopropyl group can be achieved through alkylation reactions using isopropyl halides in the presence of a base. The carboxamide group can be introduced through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: Lacks the isopropyl and carboxamide groups, making it less complex.
1-Isopropylpyrrole: Contains the isopropyl group but lacks the methyl and carboxamide groups.
3-Carboxamidepyrrole: Contains the carboxamide group but lacks the methyl and isopropyl groups.
Uniqueness
2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-6(2)12-7(3)5-9(8(12)4)10(11)13/h5-6H,1-4H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRCMVTWQHVLQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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